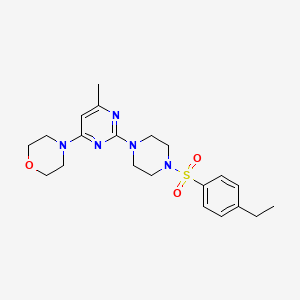

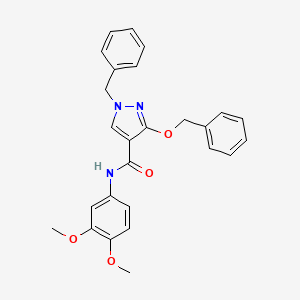

![molecular formula C22H16N2O2S B2599539 4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 313662-40-7](/img/structure/B2599539.png)

4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide” is an organic compound with the molecular formula C22H16N2O2S . It has an average mass of 372.440 Da and a mono-isotopic mass of 372.093262 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzoyl group, a cyano group, and a cyclopenta[b]thiophen group . These groups are linked together to form a complex structure.Aplicaciones Científicas De Investigación

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, leading to the formation of N-(2-hydroxyphenyl)benzamides, compounds of significant biological interest. This process involves the initial formation of thiourea, followed by elimination of thiocyanic acid, facilitated by intramolecular nucleophilic attack (Singh et al., 2017).

Heterocyclic Compound Synthesis

Research into thiophenylhydrazonoacetates for heterocyclic synthesis has yielded various derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, showcasing the versatility of these thiophene-based compounds in synthesizing complex heterocyclic structures (Mohareb et al., 2004).

Molecular Aggregation and Disorder

A study on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed insights into molecular conformation, disorder, and supramolecular aggregation. The research highlighted how different substituents on the benzamide ring influence the overall molecular structure and interactions, providing a deeper understanding of the structural dynamics of these compounds (Sagar et al., 2018).

Antifungal Activity

Synthesis of novel N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)substituted benzamides and their in vitro evaluation for antifungal activity has been documented. Some of these compounds exhibited low to moderate antifungal properties, suggesting potential applications in developing antifungal agents (Saeed et al., 2008).

Transition-Metal-Free Annulation

The synthesis of [1]Benzothieno[2,3-b]quinolines through a transition-metal-free [3+3] annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene carbanions presents an efficient method for constructing complex quinoline derivatives, demonstrating the potential of 4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide in synthesizing biologically relevant compounds (Nowacki & Wojciechowski, 2017).

Direcciones Futuras

Mecanismo De Acción

The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Propiedades

IUPAC Name |

4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c23-13-18-17-7-4-8-19(17)27-22(18)24-21(26)16-11-9-15(10-12-16)20(25)14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDSWPUQFVPTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

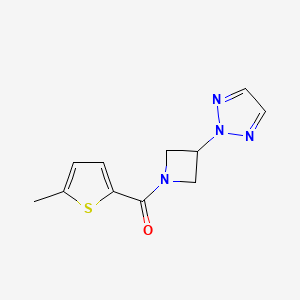

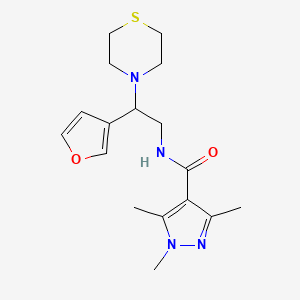

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)

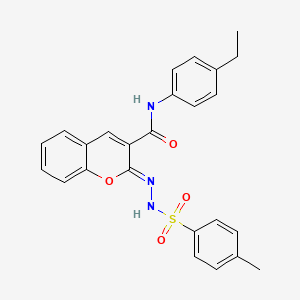

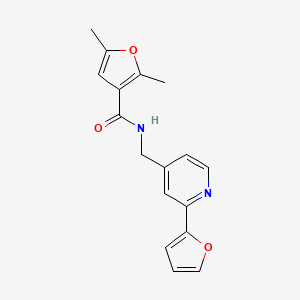

![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)

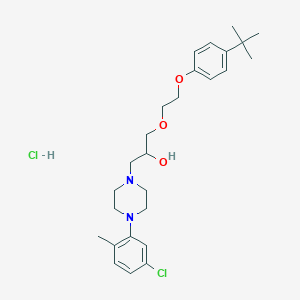

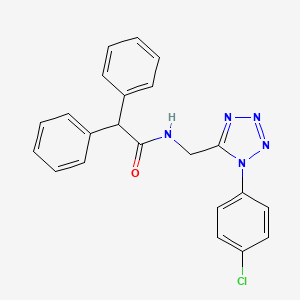

![(3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2599461.png)

![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)

![5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2599475.png)

![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)